molecular formula C6H9NO4 B146816 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) CAS No. 136205-66-8

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI)

Cat. No.: B146816
CAS No.: 136205-66-8
M. Wt: 159.14 g/mol
InChI Key: KVPCJOIALQVHIX-ZXZARUISSA-N
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Description

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the ring. The cis configuration indicates that the substituents on the aziridine ring are on the same side.

Preparation Methods

The synthesis of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and two ester groups. The reaction conditions often include the use of a base to facilitate the cyclization process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) involves its interaction with molecular targets through the aziridine ring. The ring strain in the aziridine makes it highly reactive, allowing it to interact with nucleophiles and other reactive species. This reactivity is exploited in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

2,3-Aziridinedicarboxylicacid,dimethylester,cis-(9CI) can be compared with other similar compounds, such as:

Properties

IUPAC Name

dimethyl (2R,3S)-aziridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCJOIALQVHIX-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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